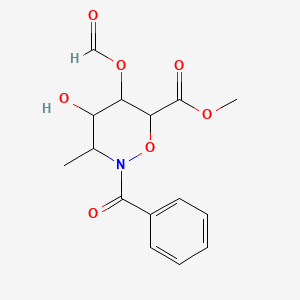
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate is an organic compound with the molecular formula C15H17NO7 and a molecular weight of 323.298 g/mol . This compound is characterized by its complex structure, which includes benzoyl, formyloxy, hydroxy, methyloxazinane, and carboxylate functional groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazinane Ring: The oxazinane ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of Benzoyl Group: The benzoyl group is introduced through a benzoylation reaction using benzoyl chloride and a suitable base.
Formylation and Hydroxylation: The formyloxy and hydroxy groups are introduced through formylation and hydroxylation reactions, respectively.
Esterification: The final step involves esterification to form the methyl ester of the compound.
Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact .
Analyse Des Réactions Chimiques
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The formyloxy group can undergo nucleophilic substitution reactions to form various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate can be compared with similar compounds such as:
Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate: This compound has a similar benzoyl and carboxylate structure but differs in the oxazinane ring.
2-[2-Hydroxy-5-(2-methacryloyloxy)ethyl]phenyl-2H-benzotriazole: This compound shares the hydroxy and benzoyl groups but has a different core structure.
Propriétés
Numéro CAS |
92647-62-6 |
|---|---|
Formule moléculaire |
C15H17NO7 |
Poids moléculaire |
323.30 g/mol |
Nom IUPAC |
methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate |
InChI |
InChI=1S/C15H17NO7/c1-9-11(18)12(22-8-17)13(15(20)21-2)23-16(9)14(19)10-6-4-3-5-7-10/h3-9,11-13,18H,1-2H3 |
Clé InChI |
MQGSDYXDFNCRIL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(ON1C(=O)C2=CC=CC=C2)C(=O)OC)OC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















